Morindone-6-O-beta-D-primeveroside
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Overview
Description
Morindone-6-O-beta-D-primeveroside is a naturally occurring anthraquinone glycoside derived from the roots of Morinda officinalis. This compound is known for its distinctive structure, which includes an anthraquinone core linked to a disaccharide moiety. It has been studied for various biological activities, although its specific applications and mechanisms are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morindone-6-O-beta-D-primeveroside typically involves the glycosylation of morindone with a suitable disaccharide donor. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources like Morinda officinalis remains a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Morindone-6-O-beta-D-primeveroside undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone to its corresponding hydroquinone.
Substitution: The hydroxyl groups on the anthraquinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the anthraquinone core, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its possible anti-inflammatory and anticancer activities.
Industry: Potential use in natural dye production due to its vibrant color.
Mechanism of Action
The mechanism by which Morindone-6-O-beta-D-primeveroside exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. The anthraquinone core is thought to play a crucial role in these interactions, possibly through redox cycling and generation of reactive oxygen species.
Comparison with Similar Compounds
Morindone-6-O-beta-D-primeveroside can be compared with other anthraquinone glycosides such as:
Emodin: Known for its strong laxative effects and potential anticancer properties.
Aloe-emodin: Exhibits similar biological activities but with a different glycoside moiety.
Rhein: Another anthraquinone derivative with notable anti-inflammatory and antidiabetic properties.
The uniqueness of this compound lies in its specific glycoside linkage and the biological activities it imparts, which are distinct from other anthraquinone glycosides.
Properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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